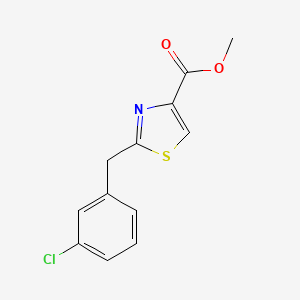![molecular formula C12H8ClN3 B13666255 2-Chlorobenzo[g]quinazolin-4-amine](/img/structure/B13666255.png)
2-Chlorobenzo[g]quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chlorobenzo[g]quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a chlorine atom at the 2-position and an amine group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzo[g]quinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with anthranilic acid under acidic conditions to form the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time .
化学反应分析
Types of Reactions
2-Chlorobenzo[g]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific electronic properties
作用机制
The mechanism of action of 2-Chlorobenzo[g]quinazolin-4-amine involves its interaction with specific molecular targets. For example, in its anticancer activity, the compound may inhibit certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular pathways can vary depending on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
Quinazoline: The parent compound of 2-Chlorobenzo[g]quinazolin-4-amine.
Quinazolinone: A closely related compound with a carbonyl group at the 4-position.
2-Chloroquinazoline: Similar structure but lacks the amine group at the 4-position
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the amine group, which confer specific chemical reactivity and biological activity. This combination allows for a wide range of chemical modifications and potential therapeutic applications .
属性
分子式 |
C12H8ClN3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC 名称 |
2-chlorobenzo[g]quinazolin-4-amine |
InChI |
InChI=1S/C12H8ClN3/c13-12-15-10-6-8-4-2-1-3-7(8)5-9(10)11(14)16-12/h1-6H,(H2,14,15,16) |
InChI 键 |
GIRCBDASUZPYDL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=NC(=N3)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


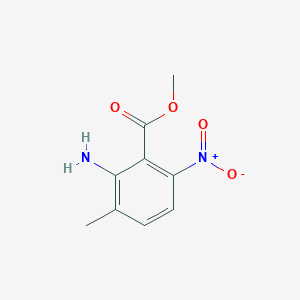
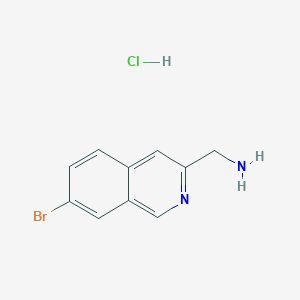
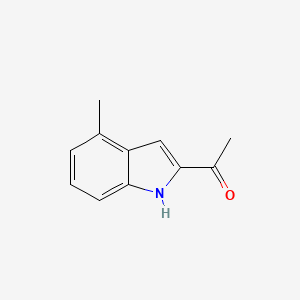
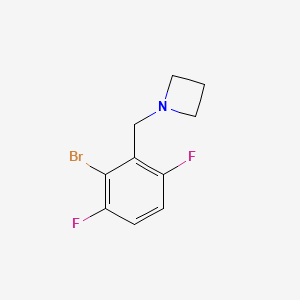

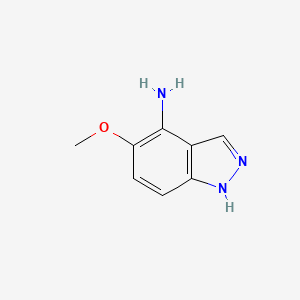
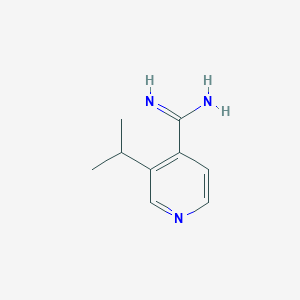
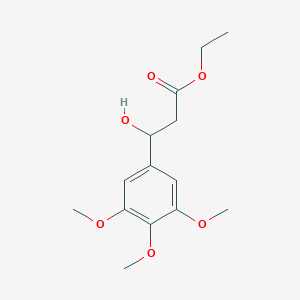
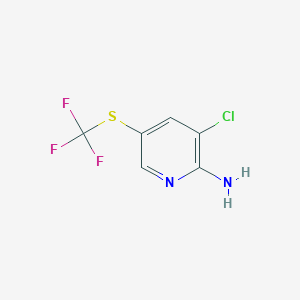
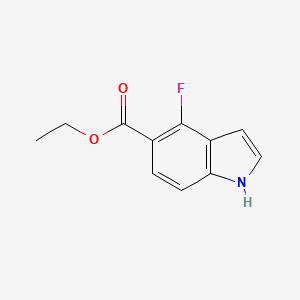
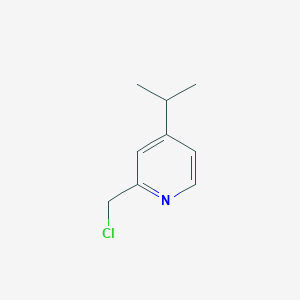

![Methyl (R)-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13666240.png)
